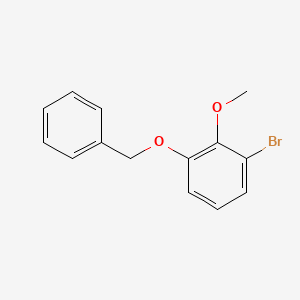

1-Bromo-2-methoxy-3-(phenylmethoxy)benzene

Overview

Description

“1-Bromo-2-methoxy-3-(phenylmethoxy)benzene” is a chemical compound with the molecular formula C14H13BrO2 . It has a molecular weight of 293.16 . The IUPAC name for this compound is 1-(benzyloxy)-3-bromo-2-methoxybenzene .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-methoxy-3-(phenylmethoxy)benzene” can be represented by the InChI code: 1S/C14H13BrO2/c1-16-14-12(15)8-5-9-13(14)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “1-Bromo-2-methoxy-3-(phenylmethoxy)benzene” are not available, brominated benzene compounds are often used in electrophilic aromatic substitution reactions . These reactions involve the attack of the benzene ring by an electrophile, resulting in the substitution of hydrogens .Scientific Research Applications

Supramolecular Chemistry Applications

- Benzene-1,3,5-tricarboxamide compounds, structurally related to methoxybenzenes, are highlighted for their wide accessibility and supramolecular self-assembly behavior. These compounds have been utilized in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. Their multivalent nature also drives applications in the biomedical field, indicating a potential area where 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene could be explored (Cantekin, de Greef, & Palmans, 2012).

Analytical Strategies for Benzene Exposure

- Research on analytical strategies using chromatography and mass spectrometry for biomonitoring benzene exposure by determining S-phenylmercapturic acid in urine emphasizes the critical aspect of detecting low concentration compounds. This suggests the importance of analytical methods in studying compounds like 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene for environmental and occupational health monitoring (Gonçalves et al., 2017).

Environmental Science and Polymer Technology

- Polybrominated diphenyl ethers (PBDEs) and their methoxylated derivatives are reviewed for their electron impact and electron capture negative ionization mass spectra, indicating the relevance of such compounds in environmental science and technology. The study's focus on the fragmentation patterns of these compounds could relate to the understanding of 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene in environmental monitoring and flame retardant applications (Hites, 2008).

Synthesis and Chemical Reactivity

- A study on practical synthesis of related brominated compounds for pharmaceutical applications showcases the methodology for synthesizing complex molecules, which could inform the synthesis and applications of 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene in drug development and industrial chemistry (Qiu et al., 2009).

Material Science and Engineering

- Plastic scintillators based on polymethyl methacrylate review discusses the incorporation of various luminescent dyes, highlighting the use of methoxyphenols in developing advanced materials with potential applications in radiation detection and optical materials. This suggests possible research directions for 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene in material science and engineering (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name |

1-bromo-2-methoxy-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-12(15)8-5-9-13(14)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCWGSLPVPRBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253681 | |

| Record name | Benzene, 1-bromo-2-methoxy-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1809161-46-3 | |

| Record name | Benzene, 1-bromo-2-methoxy-3-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-methoxy-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

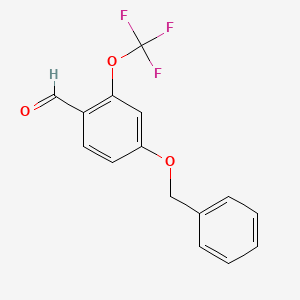

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.